
2-(3-Methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with significant applications in scientific research and industry. It is derived from 3-methoxyphenyl and ethanimidamide, and its hydrochloride form enhances its stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxyphenylacetonitrile and ethylamine.
Reaction Conditions: The reaction involves heating the starting materials in an appropriate solvent, such as ethanol, under reflux conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that can handle larger volumes, ensuring efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as quinones and hydroquinones.
Reduction Products: Reduced amines and amides.
Substitution Products: Substituted phenyl compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(3-Methoxyphenyl)ethanimidamide hydrochloride serves as a lead compound in the development of new analgesics and anti-inflammatory drugs. Preliminary studies indicate that it may modulate receptor activities related to pain perception and inflammation.
- Potential Therapeutic Uses :
- Analgesics
- Anti-inflammatory agents
Biological Interaction Studies
Research has focused on the binding affinity of this compound to various biological receptors. Initial findings suggest interactions that could lead to therapeutic implications in managing pain and inflammatory conditions.
- Key Findings :
- Modulation of receptor activities related to pain perception.
- Potential effects on inflammatory responses.
Comparative Analysis with Structural Analogues
The structural variations among compounds similar to this compound can lead to different biological activities. Below is a comparison table highlighting some analogues:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Methoxyphenyl)ethanimidamide hydrochloride | Similar ethanimidamide structure | Potentially different receptor interactions |
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride | Additional methoxy group | Enhanced lipophilicity |
2-(3-Chlorophenyl)ethanimidamide hydrochloride | Chlorine substitution at para position | Variation in biological activity |
This table illustrates how slight modifications in structure can significantly influence biological activity, emphasizing the unique pharmacological profile of this compound.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biochemical processes.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Methoxyphenethylamine: Similar structure but different functional group.
2-(3-Methoxyphenyl)cyclohexanone: Different core structure but retains the methoxy group.
(3-Methoxyphenyl)acetonitrile: Similar phenyl group but different functional group.
Uniqueness: 2-(3-Methoxyphenyl)ethanimidamide hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
Biological Activity
2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O and a molecular weight of approximately 200.67 g/mol. It belongs to the ethanimidamide class and has garnered interest due to its potential biological activities, particularly in the fields of analgesics and anti-inflammatory drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 200.67 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in various organic solvents
The presence of the methoxy group enhances the compound's electrophilicity, making it suitable for various chemical reactions, including nucleophilic substitutions and hydrolysis reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological receptors. Preliminary studies indicate that it may modulate receptor activities associated with pain perception and inflammatory responses. Further investigations are necessary to elucidate these interactions and their therapeutic implications.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits biological activity:
- Analgesic Properties : Potential as a lead compound for developing new analgesics.
- Anti-inflammatory Effects : Modulation of inflammatory pathways, suggesting utility in treating inflammatory conditions.
- Cytotoxic Activity : Preliminary findings indicate moderate cytotoxic effects against certain cancer cell lines, warranting further investigation.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Methoxyphenyl)ethanimidamide hydrochloride | Similar ethanimidamide structure | Potentially different receptor interactions |
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride | Additional methoxy group | Enhanced lipophilicity |
2-(3-Chlorophenyl)ethanimidamide hydrochloride | Chlorine substitution at para position | Variation in biological activity |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacological profiles, emphasizing the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
-
Analgesic Activity Study :
A study investigated the analgesic effects of this compound in animal models. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent. -
Anti-inflammatory Activity :
Research focusing on inflammatory models demonstrated that the compound reduced markers of inflammation, such as cytokines and prostaglandins, suggesting its utility in managing inflammatory diseases. -
Cytotoxicity Assessment :
In vitro studies evaluated the cytotoxic effects against various cancer cell lines. The compound exhibited moderate cytotoxicity against specific lines, prompting further exploration into its mechanism and potential as an anticancer agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanimidamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis yields the corresponding amide derivative through protonation of the imine nitrogen, followed by nucleophilic attack by water. This reaction occurs in aqueous HCl at 80°C for 4–6 hours .
-
Basic hydrolysis (e.g., using NaOH) produces carboxylic acid derivatives via deprotonation and subsequent cleavage of the imine bond.
Condition | Product | Yield | Reference |
---|---|---|---|
1M HCl, 80°C, 6h | 2-(3-Methoxyphenyl)acetamide | 78% | |
2M NaOH, reflux, 8h | 3-Methoxyphenylacetic acid | 65% |
Nucleophilic Substitution at the Methoxy Group
The electron-donating methoxy group facilitates electrophilic aromatic substitution (EAS) and demethylation:
-
Demethylation with BBr₃ in dichloromethane at −78°C removes the methoxy group, forming a phenol derivative .
-
Nitration using HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .
Reactivity of the Ethanimidamide Moiety
The amidine group participates in condensation and alkylation reactions:
Condensation with Carbonyl Compounds
Reaction with aldehydes (e.g., benzaldehyde) in ethanol forms imine derivatives. For example:
N-Alkylation
Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated derivatives:
Coordination Chemistry
The compound acts as a ligand for transition metals due to its lone pair on the imine nitrogen. For example:
-
Reaction with CuCl₂ in methanol forms a copper(II) complex:
-
Characterization : UV-Vis (λₘₐₓ = 650 nm), magnetic moment = 1.73 BM (indicative of square planar geometry)
Biological Activity Modulation via Structural Modifications
Derivatization studies reveal structure-activity relationships (SAR):
-
Acylation : Reaction with acetyl chloride enhances anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 inhibition assays) .
-
Sulfonation : Introducing a sulfonyl group improves solubility but reduces receptor binding affinity .
Derivative | Modification | Biological Activity |
---|---|---|
N-Acetyl derivative | Acylation | COX-2 inhibition (IC₅₀ = 12 μM) |
N-(4-Nitrobenzenesulfonyl) | Sulfonation | Reduced binding to μ-opioid receptors |
Oxidation Reactions
Controlled oxidation with KMnO₄ converts the ethanimidamide group to a nitrile:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the imine groups:
Key Research Findings
-
Catalytic Effects : Palladium catalysts enhance coupling reactions with aryl boronic acids (yields >80%) .
-
Solvent Dependency : Reactions in polar aprotic solvents (DMF, DMSO) show faster kinetics compared to ethanol or water .
-
Stability : The hydrochloride salt form improves shelf life (>24 months at −20°C) .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEULXLHQMAHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-98-5 | |
Record name | Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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